molecular formula C14H20N3O3.C8H5O7S<br>C22H25N3O10S B12801153 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium CAS No. 83749-57-9

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium

Katalognummer: B12801153
CAS-Nummer: 83749-57-9
Molekulargewicht: 523.5 g/mol
InChI-Schlüssel: RYZUQTIMJZVXNG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves multiple steps, including the preparation of the individual components and their subsequent combination under specific reaction conditions. The synthetic routes typically involve the use of reagents such as sulfonating agents, diazonium salts, and morpholine derivatives. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.

Analyse Chemischer Reaktionen

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties and its ability to act as a drug precursor. In industry, it is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium can be compared with other similar compounds, such as 3,5-dicarboxybenzenesulfonate and 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium. These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications that set it apart from its analogs.

Eigenschaften

CAS-Nummer

83749-57-9

Molekularformel

C14H20N3O3.C8H5O7S
C22H25N3O10S

Molekulargewicht

523.5 g/mol

IUPAC-Name

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium

InChI

InChI=1S/C14H20N3O3.C8H6O7S/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h9-10H,3-8H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1

InChI-Schlüssel

RYZUQTIMJZVXNG-UHFFFAOYSA-M

Kanonische SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.